molecular formula C7H8N6 B13668914 5-Amino-3-(5-methyl-2-pyrazinyl)-1H-1,2,4-triazole

5-Amino-3-(5-methyl-2-pyrazinyl)-1H-1,2,4-triazole

Katalognummer: B13668914
Molekulargewicht: 176.18 g/mol
InChI-Schlüssel: OFAQVSVZQCSMEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-3-(5-methyl-2-pyrazinyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with an amino group and a pyrazinyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(5-methyl-2-pyrazinyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-2-pyrazinecarboxylic acid hydrazide with formamide, followed by cyclization to form the triazole ring. The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-3-(5-methyl-2-pyrazinyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The pyrazinyl group can be reduced to form dihydropyrazine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, dihydropyrazine derivatives, and various substituted triazoles, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

5-Amino-3-(5-methyl-2-pyrazinyl)-1H-1,2,4-triazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Wirkmechanismus

The mechanism of action of 5-Amino-3-(5-methyl-2-pyrazinyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Amino-3-(5-methyl-2-pyrazinyl)isoxazole
  • 5-Amino-3-(5-methyl-2-pyrazinyl)thiophene
  • 5-Amino-3-(5-methyl-2-pyrazinyl)pyridine

Uniqueness

5-Amino-3-(5-methyl-2-pyrazinyl)-1H-1,2,4-triazole is unique due to its specific triazole ring structure and the presence of both an amino group and a pyrazinyl group. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to similar compounds.

Eigenschaften

Molekularformel

C7H8N6

Molekulargewicht

176.18 g/mol

IUPAC-Name

5-(5-methylpyrazin-2-yl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H8N6/c1-4-2-10-5(3-9-4)6-11-7(8)13-12-6/h2-3H,1H3,(H3,8,11,12,13)

InChI-Schlüssel

OFAQVSVZQCSMEM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN=C(C=N1)C2=NC(=NN2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.